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Compound of Interest

Compound Name: 3-Bromo-5-methylpicolinonitrile

Cat. No.: B1344256

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound
3-Bromo-5-methylpicolinonitrile (CAS No. 474824-78-7), a key intermediate in organic
synthesis for pharmaceutical and agrochemical applications.[1][2] This document is intended
for researchers, scientists, and professionals in drug development, offering detailed spectral
analysis, experimental protocols, and workflow visualizations to support research and
manufacturing activities.

The molecular formula of 3-Bromo-5-methylpicolinonitrile is C7HsBrNz, with a molecular
weight of approximately 197.03 g/mol .[1][3] Its structure, featuring a pyridine ring substituted
with bromine, a methyl group, and a nitrile group, provides a versatile framework for creating
more complex molecules.[1][3]

Nuclear Magnetic Resonance (NMR) Spectral Data

While experimental NMR data is not widely published, theoretical data derived from Density
Functional Theory (DFT) calculations using the Gauge-Independent Atomic Orbital (GIAO)
method provides valuable insight into the expected spectral characteristics.[3]

Table 1: Predicted *H NMR Spectral Data for 3-Bromo-5-methylpicolinonitrile
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Predicted Chemical Shift

Nucleus Multiplicity
(S, ppm)

Aromatic H (position 6) ~8.6 Singlet (s)

Aromatic H (position 4) ~8.3 Singlet (s)

Methyl H (on C5) ~2.5 Singlet (s)

Note: Data is illustrative and based on computational models.[3]

Table 2: Predicted 13C NMR Spectral Data for 3-Bromo-5-methylpicolinonitrile

Nucleus Predicted Chemical Shift (3, ppm)
C6 ~153

c4 ~142

C5 (with CH3) ~138

C2 (with CN) ~135

C3 (with Br) ~120

Cyano C ~117

Methyl C Not available

Note: Data is illustrative and based on computational models.[3]

Infrared (IR) Spectroscopy Data

Theoretical calculations predict the characteristic vibrational frequencies for the primary

functional groups within the molecule.

Table 3: Predicted IR Absorption Frequencies for 3-Bromo-5-methylpicolinonitrile
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Vibrational Mode Predicted Frequency (cm™?)
Aromatic C-H Stretch 3100-3000

C=N Stretch (Nitrile) ~2230

Aromatic C=C / C=N Stretch 1600-1450

Note: Data is illustrative and based on computational models.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation
patterns. The presence of a bromine atom results in a distinctive isotopic pattern for the
molecular ion peak (M*) and bromine-containing fragments, with two peaks (M* and M+2) of
nearly equal intensity due to the natural abundance of 7°Br and 8!Br isotopes.[3]

Table 4: Plausible Mass Spectrometry Fragmentation Data for 3-Bromo-5-

methylpicolinonitrile

Plausible Fragmentation
m/z Value (approx.) lon Structure

Pathway

Molecular ion (M*) peak with
197/199 [C7HsBrNz]* ) )

1:1 isotopic pattern

Loss of HCN from the
170/172 [CeH2BrN]* ]

molecular ion

Loss of the bromine radical
118 [C7HsN2]*

(*Br)

Source: Data derived from typical fragmentation patterns of halogenated compounds.[3]

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data described above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for obtaining a high-resolution *H NMR spectrum of
a pyridine derivative.

e Sample Preparation:

[e]

Accurately weigh 5-25 mg of 3-Bromo-5-methylpicolinonitrile.

o Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.qg.,
Chloroform-d, CDCIs) inside a clean, dry 5 mm NMR tube. Deuterated solvents are crucial
to avoid large solvent signals obscuring the analyte peaks.

o For precise chemical shift referencing, a small amount of an internal standard, such as
tetramethylsilane (TMS), is added.

o Cap the tube and invert it several times to ensure the solution is homogeneous.
o Data Acquisition:

o Utilize a high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or
higher.

o Insert the sample into the spectrometer. The instrument's software will use the deuterium
signal from the solvent to "lock" the magnetic field, compensating for drift.

o Perform shimming to optimize the homogeneity of the magnetic field across the sample,
which is essential for achieving sharp, well-resolved peaks.

o Acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time,
relaxation delay). Typically, 16 to 64 scans are accumulated to ensure a good signal-to-
noise ratio.

» Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

o Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
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o Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

o Integrate the peaks to determine the relative ratios of the protons.

Infrared (IR) Spectroscopy

This protocol describes the thin solid film method, suitable for a solid compound like 3-Bromo-
5-methylpicolinonitrile.

e Sample Preparation:

[¢]

Place approximately 50 mg of the solid sample into a small beaker or vial.

o Add a few drops of a volatile solvent, such as methylene chloride or acetone, to
completely dissolve the solid.

o Using a pipette, place a drop of this solution onto the surface of a clean, dry IR-
transparent salt plate (e.g., NaCl or KBr).

o Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the
plate. If the resulting peaks are too weak, another drop of the solution can be added and
dried.

o Data Acquisition:
o Place the salt plate into the sample holder of the FT-IR spectrometer.

o First, run a background spectrum with no sample in the beam path. This records the
instrument's response and accounts for atmospheric CO2 and water vapor.

o Place the sample plate in the beam path and acquire the sample spectrum. The
instrument software will automatically ratio the sample spectrum against the background
to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

This protocol outlines a standard procedure using Electron lonization (EI), a common technique
for volatile organic compounds.
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e Sample Introduction:

o Introduce a small quantity of the sample into the mass spectrometer, typically via a direct
insertion probe or after separation by Gas Chromatography (GC). The sample must be
volatilized, which occurs under the high vacuum of the instrument.

¢ lonization:

o In the ion source, the gaseous analyte molecules are bombarded by a beam of high-
energy electrons (typically 70 eV).

o This interaction ejects a valence electron from the molecule, creating a positively charged
radical cation known as the molecular ion (M*).

o The high energy of the electron beam causes the molecular ion to be in a high-energy
state, leading to extensive and reproducible fragmentation.

e Mass Analysis and Detection:

o The newly formed ions (molecular ion and fragment ions) are accelerated by an electric
field into the mass analyzer (e.g., a quadrupole).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o An electron multiplier detector records the abundance of ions at each m/z value,
generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic
compound like 3-Bromo-5-methylpicolinonitrile using the spectroscopic methods described.
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Compound Synthesis & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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